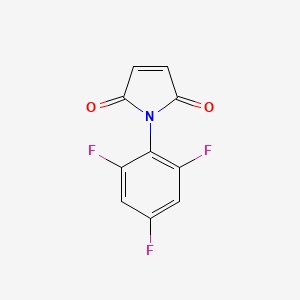
1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione is a chemical compound with the molecular formula C10H4F3NO2. It is known for its unique structure, which includes a pyrrole ring substituted with a trifluorophenyl group.
准备方法
The synthesis of 1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-diketones with primary amines.
Cyclization Reactions: Another approach involves the cyclization of α-amino carbonyl compounds with aldehydes, catalyzed by iodine (I2), to form the pyrrole ring.
Industrial Production: Industrially, the compound can be synthesized using large-scale batch reactors where the reaction conditions are optimized for yield and purity.
化学反应分析
1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions.
科学研究应用
1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Research: Studies have shown its role in inducing the differentiation of mesenchymal stem cells into endothelial cells, which can aid in vascular repair and regeneration.
作用机制
The mechanism of action of 1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity to these targets, while the pyrrole ring facilitates electronic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione can be compared with other similar compounds:
Pyrrolidine-2,5-dione: This compound lacks the trifluorophenyl group, resulting in different electronic properties and biological activities.
N-(2,4,6-Trifluorophenyl)maleimide: Similar in structure but with different reactivity due to the presence of the maleimide group.
Pyrrolizines: These compounds have a fused ring system, offering distinct steric and electronic characteristics compared to this compound.
The uniqueness of this compound lies in its trifluorophenyl substitution, which imparts unique electronic properties and enhances its potential for various applications.
属性
CAS 编号 |
134366-04-4 |
|---|---|
分子式 |
C10H4F3NO2 |
分子量 |
227.14 g/mol |
IUPAC 名称 |
1-(2,4,6-trifluorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H4F3NO2/c11-5-3-6(12)10(7(13)4-5)14-8(15)1-2-9(14)16/h1-4H |
InChI 键 |
FQWWTXNZAXUVBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C1=O)C2=C(C=C(C=C2F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















